molecular formula C9H11N5O2 B2691708 Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270908-42-2

Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2691708
CAS RN: 2270908-42-2
M. Wt: 221.22
InChI Key: FVLNPNXWKHHMBX-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1 H -1,2,4-triazol-5-amine .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole-pyrimidine core. The peak for methyl and ethyl of carboxylate-pyrimidine was observed around δ 14 and 61.5 ppm, respectively. In all compounds, the methyl of the pyrimidine ring was found around δ 23 ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are carried out in either sequential or one-pot procedure . The reaction conditions can be finely tuned to regioselectively synthesize C-6 ester-substituted amino-TZP analogues, both in dihydro and oxidized forms .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Agents

This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Antiviral Applications

Pyrimidine and its derivatives, including this compound, have been proven to have antiviral activity . This makes it a potential candidate for the development of new antiviral drugs.

Anticancer Applications

The compound has also been associated with anticancer activity . This suggests that it could be used in the development of new anticancer therapies.

Antioxidant Applications

The compound has been associated with antioxidant activity . This could make it useful in the development of treatments for conditions associated with oxidative stress.

Antimicrobial Applications

The compound has been associated with antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents.

Synthesis of Other Compounds

The compound can be used as a reactant for the synthesis of other complex compounds . For example, it can be used in the synthesis of Ruthenium (II)-Hmtpo complexes .

Future Directions

The future directions for these compounds include further exploration of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-3-16-7(15)6-4-11-9-12-8(10)13-14(9)5(6)2/h4H,3H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLNPNXWKHHMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)N)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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